molecular formula C15H17NO5 B14584631 Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate CAS No. 61417-36-5

Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate

Cat. No.: B14584631
CAS No.: 61417-36-5
M. Wt: 291.30 g/mol
InChI Key: KYJFDCOKLAUIQJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate typically involves the construction of the indole ring followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole intermediate can then be further functionalized to introduce the hydroxy and propanedioate groups.

Industrial production methods for indole derivatives often involve catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods may include the use of transition-metal catalysts, such as palladium or copper, to facilitate the formation of the indole ring and subsequent functionalization .

Comparison with Similar Compounds

Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate can be compared with other similar compounds, such as:

Properties

CAS No.

61417-36-5

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

diethyl 2-(1-hydroxyindol-2-yl)propanedioate

InChI

InChI=1S/C15H17NO5/c1-3-20-14(17)13(15(18)21-4-2)12-9-10-7-5-6-8-11(10)16(12)19/h5-9,13,19H,3-4H2,1-2H3

InChI Key

KYJFDCOKLAUIQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CC=CC=C2N1O)C(=O)OCC

Origin of Product

United States

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